

Application Notes and Protocols for Labeling Proteins with Xanthamide 8

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Compound of Interest

Compound Name: Xanthamide 8

Cat. No.: B1611937

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Introduction

Xanthamide 8 is a fluorescent probe belonging to the xanthene dye family, characterized by its utility in the stable labeling of proteins and other biomolecules. Its chemical structure, 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)-benzoyl]-piperidine-4-carboxylic acid (CAS 442151-56-6), incorporates a reactive carboxylic acid moiety. This functional group can be readily activated, most commonly to an N-hydroxysuccinimide (NHS) ester, to form stable amide bonds with primary amines, such as the side chain of lysine residues, present on the surface of proteins. This covalent labeling allows for the sensitive detection and tracking of proteins in various biological assays. These application notes provide a detailed protocol for the activation of **Xanthamide 8** and subsequent labeling of proteins, tailored for applications in research and drug development.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations

Reagent	Stock Concentration	Recommended Final Concentration	Purpose
Protein of Interest	1-10 mg/mL in PBS	1-5 mg/mL	Target for labeling
Xanthamide 8	10 mg/mL in anhydrous DMSO	Varies (see protocol)	Labeling reagent
N,N'-Disuccinimidyl carbonate (DSC)	10 mg/mL in anhydrous DMSO	Equimolar to Xanthamide 8	Activation of carboxylic acid
N,N-Diisopropylethylamine (DIPEA)	1 M in anhydrous DMSO	2-fold molar excess over Xanthamide 8	Catalyst for activation
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3	-	Provides optimal pH for labeling
Quenching Solution	1 M Tris-HCl, pH 8.0	50-100 mM	Terminates the labeling reaction
Purification Resin	e.g., Sephadex G-25	-	Removal of unreacted label

Table 2: Typical Labeling Reaction Parameters

Parameter	Recommended Value	Notes
Molar excess of Xanthamide 8-NHS ester to protein	5- to 20-fold	Can be optimized to achieve desired Degree of Labeling (DOL)
Reaction Time	1-2 hours at room temperature or overnight at 4°C	Longer incubation at lower temperatures may be necessary for sensitive proteins
Reaction pH	8.3 - 8.5	Optimal for the reaction between NHS esters and primary amines
Organic Solvent Concentration	<10% (v/v)	High concentrations of DMSO or DMF can denature proteins

Experimental Protocols

Protocol 1: Activation of Xanthamide 8 to Xanthamide 8-NHS Ester

This protocol describes the in-situ activation of the carboxylic acid on **Xanthamide 8** to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

- **Xanthamide 8**
- N,N'-Disuccinimidyl carbonate (DSC)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylsulfoxide (DMSO)
- Microcentrifuge tubes

Procedure:

- Prepare a 10 mg/mL stock solution of **Xanthamide 8** in anhydrous DMSO.
- Prepare a 10 mg/mL stock solution of DSC in anhydrous DMSO.
- Prepare a 1 M stock solution of DIPEA in anhydrous DMSO.
- In a microcentrifuge tube, combine **Xanthamide 8** and DSC in equimolar amounts.
- Add a 2-fold molar excess of DIPEA to the mixture.
- Vortex the reaction mixture briefly and incubate at room temperature for 1 hour, protected from light.
- The resulting **Xanthamide 8**-NHS ester solution is now ready for direct use in protein labeling.

Protocol 2: Covalent Labeling of Proteins with **Xanthamide 8**-NHS Ester

This protocol outlines the procedure for labeling a protein of interest with the activated **Xanthamide 8**-NHS ester.

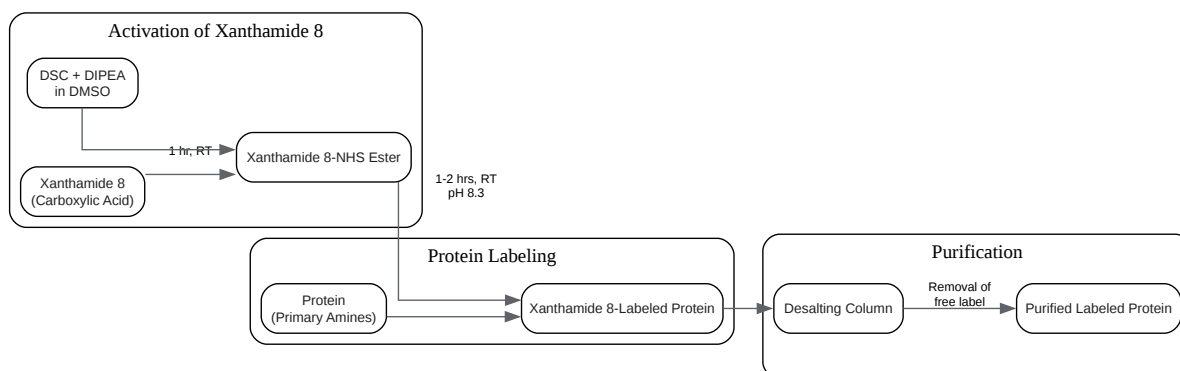
Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- Activated **Xanthamide 8**-NHS ester solution (from Protocol 1)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (Quenching solution)
- Desalting column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

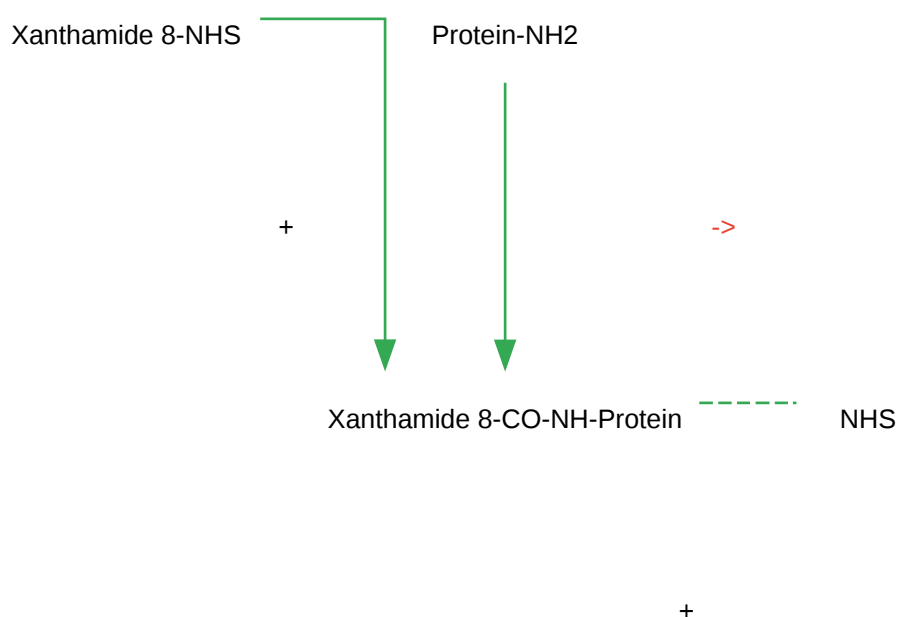
- Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3. Ensure the buffer is free of primary amines (e.g., Tris).
- Add the desired molar excess of the activated **Xanthamide 8**-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
- Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
- Separate the labeled protein from unreacted **Xanthamide 8**-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein.
- Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.
- Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Visualizations



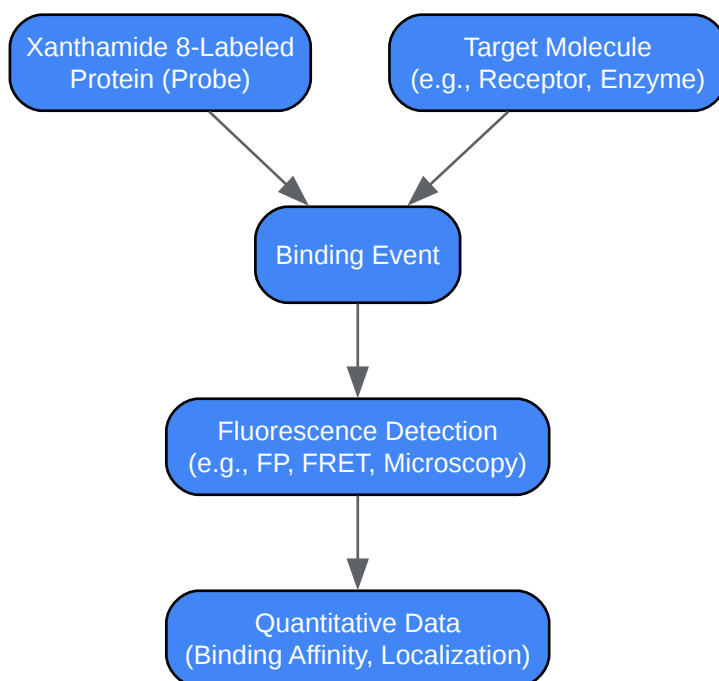
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Caption: Experimental workflow for **Xanthamide 8** activation and protein labeling.



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Caption: Chemical reaction of **Xanthamide 8**-NHS ester with a primary amine on a protein.



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Caption: Application of a **Xanthamide 8**-labeled protein in a binding assay.

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